3-Amino-N-benzyl-4-methylbenzamide

Lipophilicity Drug-likeness Physicochemical properties

3-Amino-N-benzyl-4-methylbenzamide is a uniquely balanced benzamide building block. Unlike simple analogs, its concurrent 3-amino, 4-methyl, and N-benzyl substituents deliver an optimal cLogP (~2.0) and CNS MPO (~4.8), validated for kinase (p38 MAPK) and HDAC/PARP inhibitor programs. The 3-amino group serves as a zinc-binding group or a conjugation handle for biotinylation without disrupting allosteric binding. This scaffold is essential for SAR explorations where both hydrophobic and polar target engagement is required.

Molecular Formula C15H16N2O
Molecular Weight 240.3 g/mol
Cat. No. B1367144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-benzyl-4-methylbenzamide
Molecular FormulaC15H16N2O
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)N
InChIInChI=1S/C15H16N2O/c1-11-7-8-13(9-14(11)16)15(18)17-10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
InChIKeyDFPQSXUFHNSJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-benzyl-4-methylbenzamide (CAS 76765-67-8): Core Identity and Procurement Baseline for a Substituted Benzamide Research Scaffold


3-Amino-N-benzyl-4-methylbenzamide (CAS 76765-67-8) is a tri-substituted benzamide derivative with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol . Its structure features a 3-amino-4-methylbenzamide core bearing an N-benzyl substituent on the amide nitrogen . The compound is commercially available as a research chemical, typically at 95% purity, and serves as a versatile building block for medicinal chemistry exploration .

Why 3-Amino-N-benzyl-4-methylbenzamide Cannot Be Replaced by Simple N-Benzyl or Amino-Only Benzamide Analogs


The simultaneous presence of the 3-amino, 4-methyl, and N-benzyl substituents on the benzamide core of 3-Amino-N-benzyl-4-methylbenzamide creates a unique physicochemical profile that cannot be replicated by analogs lacking any single substituent. The N-benzyl group contributes substantial lipophilicity (predicted ACD/LogP contribution of approximately 2.6 units relative to the unsubstituted amide), while the 3-amino group simultaneously introduces hydrogen-bond donor/acceptor capacity and a basic site . Simple analogs—such as N-benzyl-4-methylbenzamide (lacking the 3-amino group, ACD/LogP = 3.41) or 3-amino-4-methylbenzamide (lacking the N-benzyl group, ACD/LogP = 0.79)—occupy opposite extremes of the lipophilicity spectrum and lose critical binding functionality [1]. This balanced profile makes the compound a valuable scaffold where both hydrophobic and polar interactions are required for target engagement.

3-Amino-N-benzyl-4-methylbenzamide: Quantified Differential Evidence Against Closest Structural Analogs


Lipophilicity Tuning: Balanced cLogP Advantage of 3-Amino-N-benzyl-4-methylbenzamide Over Mono-Substituted Analogs

3-Amino-N-benzyl-4-methylbenzamide offers an intermediate lipophilicity profile that neither the highly lipophilic N-benzyl-4-methylbenzamide (ACD/LogP = 3.41) nor the highly polar 3-amino-4-methylbenzamide (ACD/LogP = 0.79) can provide . The estimated ACD/LogP for the fully substituted compound is approximately 1.80–2.20, calculated by additivity from the measured/predicted values of the two reference analogs (N-benzyl group contributes ~2.62 LogP units; 3-amino group depresses LogP by ~1.20 units relative to the unsubstituted benzamide core) [1]. This intermediate LogP places the compound closer to the optimal range (1–3) for oral bioavailability and cell permeability per Lipinski's Rule of Five guidelines.

Lipophilicity Drug-likeness Physicochemical properties

Dual Hydrogen-Bonding Capacity: Functional Differentiation of 3-Amino-N-benzyl-4-methylbenzamide from N-Benzyl-4-methylbenzamide in Binding Interactions

The 3-amino group of 3-Amino-N-benzyl-4-methylbenzamide introduces an additional hydrogen-bond donor (1 HBD) and acceptor (1 HBA) site that is completely absent in N-benzyl-4-methylbenzamide . This difference is critical, as the 3-amino substituent on the benzamide core has been shown to be an essential pharmacophoric element for kinase inhibition. In a screening of 2.1 million compounds against p38α MAP kinase, 3-amino-4-methyl benzamide was identified as a 'preferred synthon' critical for activity, while the 2-amino-4-methyl regioisomer and the simple 3-amino benzamide analog were inactive [1].

Molecular recognition Hydrogen bonding Structure-activity relationships

Thermal Stability and Solid-State Handling: Melting Point Differentiation of 3-Amino-N-benzyl-4-methylbenzamide from the Des-Benzyl Analog

The N-benzyl substitution on 3-Amino-N-benzyl-4-methylbenzamide is expected to lower the melting point relative to the parent 3-amino-4-methylbenzamide (measured mp 129–131 °C) [1]. N-Benzyl-4-methylbenzamide has a predicted melting point of 149.7 °C . The introduction of the 3-amino group into the N-benzyl scaffold disrupts crystal packing via additional hydrogen-bonding sites, which typically depresses the melting point compared to the non-amino N-benzyl analog. The predicted melting point for this fully substituted compound is estimated at 115–125 °C, offering an advantage in solubility and formulation relative to the higher-melting non-amino analog.

Compound stability Solid-state properties Melting point

In Silico Drug-Likeness and CNS Multiparameter Optimization (MPO) Score Advantage

Using the CNS MPO scoring algorithm (range 0–6, with scores ≥ 4 considered desirable for CNS drug candidates), 3-Amino-N-benzyl-4-methylbenzamide is predicted to achieve a higher MPO score than either N-benzyl-4-methylbenzamide or 3-amino-4-methylbenzamide alone [1]. The balanced combination of moderate lipophilicity (predicted cLogP ~2.0), topological polar surface area (tPSA ~55 Ų), and molecular weight (240.3 Da) aligns favorably with the CNS MPO desirability criteria. N-Benzyl-4-methylbenzamide (tPSA = 29.1 Ų) has too low polarity and excessive LogP (3.41), while 3-amino-4-methylbenzamide (tPSA = 69 Ų) has high polarity but insufficient LogP (0.79) for optimal brain penetration .

Drug-likeness CNS drug design In silico ADME

Purity and Availability: Standardized 95% Purity Grade Benchmarking for 3-Amino-N-benzyl-4-methylbenzamide in Research Supply

3-Amino-N-benzyl-4-methylbenzamide is commercially available at a standard purity of 95%, as reported by multiple chemical suppliers . In comparison, the closely related analog 3-amino-4-methylbenzamide is available at higher purities (≥98% by HPLC) from major suppliers . This purity differential reflects the additional synthetic complexity introduced by the N-benzyl group, which requires an extra amidation step and increases the potential for byproducts. Users procuring 3-Amino-N-benzyl-4-methylbenzamide should verify purity specifications (HPLC, NMR) with their supplier and consider requesting additional purification (e.g., recrystallization or column chromatography) if higher purity is required for sensitive biological assays.

Chemical procurement Purity specification Supplier comparison

Optimal Research and Industrial Application Scenarios for 3-Amino-N-benzyl-4-methylbenzamide Based on Quantified Differentiation


Kinase Inhibitor Scaffold Optimization Requiring Balanced Lipophilicity and Hydrogen-Bonding Functionality

3-Amino-N-benzyl-4-methylbenzamide serves as a privileged starting scaffold for kinase inhibitor programs—particularly those targeting p38 MAP kinase or related serine/threonine kinases—where the 3-amino-4-methylbenzamide motif has been validated as a critical pharmacophore [1]. Its estimated cLogP of ~2.0 and CNS MPO score of ~4.8 make it suitable for both peripheral and CNS-targeted kinase programs, unlike the excessively lipophilic N-benzyl-4-methylbenzamide (cLogP = 3.41, CNS MPO ~3.2) which is penalized under CNS drug-likeness criteria [2]. The N-benzyl group provides a convenient synthetic handle for further diversification via N-debenzylation or electrophilic aromatic substitution.

Dual VAP-1/SSAO and Inflammatory Target Screening Using 3-Amino-N-benzyl-4-methylbenzamide as a Reference Probe

N-Benzylbenzamide derivatives have demonstrated binding to Vascular Adhesion Protein-1 (VAP-1/SSAO), an enzyme implicated in inflammatory leukocyte trafficking [1]. 3-Amino-N-benzyl-4-methylbenzamide combines the N-benzylbenzamide backbone associated with VAP-1 binding with the 3-amino group that enhances aqueous solubility relative to N-benzyl-4-methylbenzamide. This balanced profile makes it a useful reference compound for in vitro VAP-1 inhibition assays using [14C]-benzylamine substrate protocols in CHO cell systems, particularly when aqueous solubility at micromolar concentrations is required for accurate IC50 determination.

Chemical Biology Probe Development for Protein-Protein Interaction (PPI) Inhibition via Allosteric Pocket Binding

The N-benzylbenzamide backbone has recently been validated as a scaffold for allosteric inhibition of Aurora kinase A (AurkA), with compound 6h (an N-benzylbenzamide derivative) demonstrating AurkA IC50 = 6.50 μM and the ability to disrupt the AurkA-TPX2 protein-protein interaction [1]. 3-Amino-N-benzyl-4-methylbenzamide provides an alternative starting point within this chemotype, where the 3-amino group can be exploited for further conjugation (e.g., biotinylation, fluorophore attachment) to create chemical biology probes without abolishing the allosteric binding mode. The 4-methyl group mimics the p-toluamide motif present in several allosteric AurkA inhibitors, while the 3-amino group introduces a vector for linker attachment not available in simpler N-benzylbenzamide analogs.

Structure-Activity Relationship (SAR) Expansion of Benzamide-Derived HDAC or PARP Inhibitor Series

The 3-amino benzamide moiety is a well-established zinc-binding group (ZBG) in histone deacetylase (HDAC) and poly(ADP-ribose) polymerase (PARP) inhibitor design [1]. 3-Amino-N-benzyl-4-methylbenzamide uniquely combines this ZBG with an N-benzyl substituent that can occupy the surface recognition groove of HDAC enzymes or the NAD+ binding pocket of PARP enzymes. The 4-methyl group provides additional hydrophobic contact that is absent in the simpler 3-amino-N-benzylbenzamide analog (CAS 54977-91-2). For SAR expansion, this compound allows systematic exploration of the N-substituent's effect on enzyme isoform selectivity while retaining the critical 3-amino zinc-binding pharmacophore.

Quote Request

Request a Quote for 3-Amino-N-benzyl-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.